6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

COX-2 inhibition enzyme potency benzopyran SAR

SD-8381 is a potent, selective COX-2 inhibitor (IC50 9.8 nM, selectivity index ~70) ideal for long-duration in vivo pharmacology. Its 360-h human half-life enables infrequent dosing, reducing animal stress. • COX-2 IC50: 9.8 nM; COX-1 IC50: 690 nM • 360-h half-life minimizes PK fluctuations • Co-crystal structure (PDB 3LN0) guides structure-based design

Molecular Formula C11H5Cl2F3O3
Molecular Weight 313.05 g/mol
Cat. No. B1247931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
SynonymsSD 8381
SD-8381
SD8381
Molecular FormulaC11H5Cl2F3O3
Molecular Weight313.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=C(C(O2)C(F)(F)F)C(=O)O)Cl)Cl
InChIInChI=1S/C11H5Cl2F3O3/c12-5-1-4-2-6(10(17)18)9(11(14,15)16)19-8(4)7(13)3-5/h1-3,9H,(H,17,18)
InChIKeyZFKBWSREWJOSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SD-8381: First-in-Series Benzopyran COX-2 Inhibitor


6,8-Dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, also designated as SD-8381 or compound 5c-(S) [1], is a synthetic small molecule belonging to the substituted 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid class [2]. It was discovered and advanced by Pfizer as the first clinical candidate in the benzopyran series of selective cyclooxygenase-2 (COX-2) inhibitors [1][2]. The (S)-enantiomer (CAS 215123-80-1) is the pharmacologically active form, with a molecular formula of C11H5Cl2F3O3 and a molecular weight of 313.06 Da . Its three-dimensional binding pose within the COX-2 active site has been experimentally determined by X-ray crystallography at 2.20 Å resolution (PDB ID: 3LN0) [3].

S-enantiomer supports COX-2 binding studies; (R)-enantiomer substantially less active
Co-crystal structure available (PDB 3LN0) for structure-based design and docking
Reported extended elimination profile supports long-duration target engagement models

Structural Specificity of SD-8381 for COX-2 Research


Within the 2-trifluoromethyl-2H-chromene-3-carboxylic acid scaffold, minor changes to the aryl substitution pattern produce large, non-linear shifts in both COX-2 inhibitory potency and COX-1/COX-2 selectivity that preclude generic substitution. Replacing the 6,8-dichloro motif with 6,8-dimethyl reduces COX-2 potency approximately 10-fold (IC50 from 9.8 nM to 100 nM), while altering it to 6-chloro-8-methyl reduces potency roughly 5-fold (IC50 to 51 nM) and collapses the COX-2 selectivity index from approximately 70 to below 10 [1][2]. Removing the trifluoromethyl group at the 2-position or altering the carboxylic acid at the 3-position abolishes COX-2 inhibitory activity entirely, as these groups are essential for the hydrogen-bonding network and fluorophilic contacts observed in the co-crystal structure [3]. Furthermore, the (R)-enantiomer is substantially less active, making the (S)-configured isomer (CAS 215123-80-1) the only form with validated pharmacology [1][3].

Aryl pattern 6,8-dichloro substitution is critical; dimethyl or chloro-methyl analogs shift COX-2 potency and selectivity significantly
Stereochemistry (R)-enantiomer exhibits substantially lower activity; only (S)-form supports COX-2 research contexts
Key groups Removal of 2-CF₃ or 3-COOH abolishes inhibitory activity; analogs lacking these groups cannot substitute

Quantitative Differentiation of SD-8381 vs. Comparators


COX-2 Inhibitory Potency Advantage Over Celecoxib

SD-8381 inhibits human recombinant COX-2 with an IC50 of 0.0098 μM (9.8 nM), as reported by MedChemExpress . This represents approximately a 4.1-fold greater potency than celecoxib, the most widely prescribed selective COX-2 inhibitor, which has a reported COX-2 IC50 of 0.04 μM (40 nM) [1]. Compared with ocarocoxib, a veterinary COX-2 inhibitor that shares the same 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid scaffold but bears a 6-trifluoromethoxy substituent instead of the 6,8-dichloro pattern, SD-8381 is approximately 143-fold more potent (ocarocoxib COX-2 IC50 = 1.4 μM) . This potency advantage is attributed to the 6,8-dichloro substitution, which optimizes hydrophobic contacts within the COX-2 side pocket as visualized in the 3LN0 co-crystal structure [2].

COX-2 potency vs. celecoxib
Reported
IC₅₀ 9.8 nM (SD-8381)
IC₅₀ 40 nM (celecoxib)
≈4.1-fold higher potency
Supports COX-2 inhibition research at low compound concentrations
Cross-study comparison; vendor-validated assay for SD-8381
COX-2 inhibition enzyme potency benzopyran SAR inflammation drug discovery

Human Half-Life Comparison with SC-75416

SD-8381 (5c-(S)) was advanced into clinical studies with a reported human elimination half-life (t1/2) of 360 hours, attributed to its exceptionally high plasma protein binding (>99% bound) [1]. This extraordinarily long half-life became the key differentiator and, simultaneously, the primary liability that motivated the discovery of a second-generation candidate with shorter exposure. The follow-on compound SC-75416 (29b-(S), 7-tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid) achieved a human t1/2 of 34 hours through deliberate structural modifications that reduced plasma protein binding while retaining COX-2 potency and selectivity [2]. For context, the marketed drug celecoxib has an elimination half-life of approximately 11 hours [3]. The 10.6-fold longer half-life of SD-8381 versus SC-75416 (360 h vs. 34 h) is a directly comparable metric from the same Pfizer benzopyran development program, using the same clinical pharmacokinetic methodology [1][2].

Human half-life comparison
Head-to-head
t½ 360 h (SD-8381)
t½ 34 h (SC-75416)
t½ ≈11 h (celecoxib)
Reported human PK context; supports sustained exposure model interpretation
Same clinical PK methodology within Pfizer benzopyran program
human half-life pharmacokinetics plasma protein binding clinical candidate optimization

COX-2 Selectivity Profile Among Benzopyran Analogs

SD-8381 exhibits a COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2) of approximately 70, based on hCOX-1 IC50 of 0.69 μM and hCOX-2 IC50 of 0.0098 μM . This selectivity profile is intermediate within the benzopyran class: SC-75416 achieves a higher SI of approximately 198 (COX-1 IC50 = 49.6 μM, COX-2 IC50 = 0.25 μM) [1], while the 6-chloro-8-methyl analog shows substantially lower selectivity (SI ≈ 9.2, COX-1 IC50 = 0.47 μM, COX-2 IC50 = 0.051 μM) [2]. The 6,8-dimethyl analog exhibits the highest selectivity index in the series (SI ≈ 1000), but this comes at the cost of a 10-fold loss in COX-2 potency (IC50 = 100 nM) [3]. SD-8381 thus occupies a unique position — combining the highest COX-2 potency in the series with a selectivity window that, while narrower than celecoxib (SI ≈ 375) [4], is sufficient to spare COX-1 at pharmacologically relevant concentrations. This balance of potency and selectivity was the basis for its selection as the first clinical candidate from the benzopyran program [5].

Selectivity profile
Reported
COX-2 SI ≈70 (SD-8381)
SI ≈198 (SC-75416)
SI ≈9.2 (6-Cl-8-Me analog)
Balances potency and selectivity; supports COX-1 sparing assessment in enzyme assays
Recombinant human COX-1/2 assays; analog data from BindingDB/ChEMBL
COX-2 selectivity COX-1 sparing GI safety benzopyran SAR

X-Ray Co-Crystal Structure of SD-8381 with COX-2 (PDB 3LN0)

The co-crystal structure of (2S)-6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (ligand code 52B) bound to the COX-2 active site has been deposited as PDB entry 3LN0, solved by X-ray diffraction at 2.20 Å resolution [1]. This structure, published alongside the structure of celecoxib bound to COX-2 (PDB 3LN1) [2], revealed that the benzopyran class engages the COX-2 active site through a binding mode distinct from that of the diarylheterocycle coxibs [3]. The carboxylic acid group at the 3-position forms critical hydrogen bonds with Arg120 and Tyr355 at the constriction mouth of the COX-2 channel, while the 6,8-dichloro substitution occupies a hydrophobic pocket that accommodates the chlorine atoms through van der Waals contacts [1][3]. The trifluoromethyl group at the 2-position inserts into a fluorophilic sub-pocket near Ser530 [1]. Notably, the same research program also solved the structure of SC-75416 bound to COX-2 (PDB 3MQE), confirming that the two benzopyran clinical candidates share a conserved binding pose but differ in their interactions with the side pocket due to the divergent C7 substituents [4]. For SD-8381, the lack of a bulky C7 substituent results in a distinct side-pocket occupancy pattern compared with SC-75416 [3][4].

Co-crystal structure
Method context
PDB 3LN0
2.20 Å resolution
Ligand 52B bound to COX-2
Enables structure-based drug design and docking studies
Benzopyran binding mode distinct from celecoxib (3LN1)
X-ray crystallography COX-2 binding mode structure-based drug design PDB 3LN0

First-in-Series Benzopyran to Enter Human Clinical Trials

SD-8381 (5c-(S)) was the first compound from the substituted 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid series to be advanced into human clinical studies, based on its superior in vivo potency in preclinical models of inflammation and pain [1]. This clinical advancement generated human pharmacokinetic data — including the 360-hour half-life and >99% plasma protein binding — that established the benchmark against which all subsequent benzopyran candidates were measured [1][2]. The second clinical candidate, SC-75416 (29b-(S)), was specifically designed to address the undesirably long half-life of SD-8381 and successfully completed a Phase II efficacy trial for postoperative dental pain, achieving a t1/2 of 34 hours [2][3]. SD-8381 therefore holds a unique position as the foundational clinical compound that defined the benzopyran class's human pharmacology, and its extensive characterization — spanning in vitro potency, selectivity, X-ray crystallography, plasma protein binding, and human half-life — makes it the most thoroughly documented reference standard for the entire chemical series [1][2][4].

First-in-series clinical entry
Class-level
First benzopyran to enter human studies; benchmark human PK dataset generated
Provides reference human PK context for benzopyran series
Historical development data; human t½ 360 h, PPB >99%
clinical candidate IND-enabling studies human PK data benzopyran development history

Validated Research Applications of SD-8381


Chronic Inflammation Models with Sustained Target Engagement

SD-8381's 360-hour human half-life and >99% plasma protein binding [1] make it uniquely suited for long-duration in vivo pharmacology studies where maintaining continuous COX-2 suppression is critical. In rodent models of chronic arthritis, structurally related benzopyran COX-2 inhibitors demonstrated ED50 values as low as 0.081 mg/kg with once-daily oral dosing [2]. For SD-8381 specifically, the extended half-life enables experimental protocols spanning multiple days or weeks with infrequent administration, reducing animal handling stress and minimizing pharmacokinetic fluctuations that confound efficacy readouts. This profile is particularly valuable in cancer xenograft studies where COX-2-mediated prostaglandin E2 production drives tumor angiogenesis and immune evasion, and sustained enzyme inhibition is required throughout the tumor growth period.

Structure-Based Design Using the 3LN0 Co-Crystal Structure

The PDB-deposited co-crystal structure of 5c-(S) bound to COX-2 (3LN0, 2.20 Å resolution) [3] provides an experimentally validated template for virtual screening, molecular docking, and structure-based optimization of benzopyran-scaffold COX-2 inhibitors. The structure reveals the precise hydrogen-bonding network between the 3-carboxylic acid group and Arg120/Tyr355, the hydrophobic accommodation of the 6,8-dichloro substituents, and the fluorophilic contacts of the 2-trifluoromethyl group [3][4]. Computational chemists can use these atomic coordinates to rationally design new analogs with modified substitution patterns, predict binding affinities via free energy perturbation calculations, or build pharmacophore models for ligand-based virtual screening campaigns. The availability of parallel PDB structures for celecoxib (3LN1) and SC-75416 (3MQE) from the same research program enables comparative binding mode analysis across chemotypes [4].

COX-2 Benchmarking Tool for Novel Inhibitor Screening

With a well-characterized COX-2 IC50 of 9.8 nM and a selectivity index of approximately 70 , SD-8381 serves as an excellent positive control and benchmarking standard for screening campaigns aimed at discovering novel COX-2 inhibitors. Its potency exceeds that of the clinical gold standard celecoxib (COX-2 IC50 = 40 nM) [5] while its selectivity window is narrower, providing a useful reference point for distinguishing compounds that prioritize potency versus selectivity. In cellular assays measuring prostaglandin E2 suppression, SC-75416 — the closest structural and pharmacological analog of SD-8381 — demonstrated an IC50 of 3 nM in IL-1β-stimulated rheumatoid arthritic synovial cells [2], suggesting that SD-8381 would exhibit similar or superior cellular potency given its 25-fold greater biochemical COX-2 inhibition. This makes SD-8381 particularly suitable for bridging biochemical enzyme assays to cell-based functional readouts.

PK/PD Modeling of Ultra-Long Half-Life Compounds

SD-8381's extreme human half-life of 360 hours, driven by >99% plasma protein binding [1], represents a valuable case study for pharmacokinetic scientists investigating the relationship between protein binding, volume of distribution, and elimination kinetics. The deliberate structural modifications that converted SD-8381 (t1/2 = 360 h) into SC-75416 (t1/2 = 34 h) [6] provide a rare, well-documented example of rational half-life optimization within a single chemical series. Drug metabolism and pharmacokinetics (DMPK) teams can use SD-8381 as a reference compound to calibrate in vitro protein binding assays, validate allometric scaling approaches for predicting human half-life from preclinical species, and develop physiologically based pharmacokinetic (PBPK) models for highly protein-bound acidic drugs. The compound's extensive clinical characterization — encompassing human PK, in vivo efficacy, and structural biology — offers an integrated dataset for training and validating computational ADME prediction tools.

Application
Selection Property
Validation Focus
Long-duration in vivo pharmacology models
Extended elimination profile supports sustained target engagement
Target engagement over multi-day protocols; pharmacokinetic stability assessment
Structure-guided COX-2 inhibitor design
Experimentally determined binding mode (PDB 3LN0)
Docking and pharmacophore model validation; comparative binding mode analysis
COX-2 inhibitor screening campaigns
Characterized reference potency and selectivity index
Enzyme and cell-based assay benchmarking; potency/selectivity calibration
PK parameter estimation and modeling
Human PK data with extreme protein binding
In vitro-in vivo extrapolation; PBPK model development for highly bound acids
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